molecular formula C9H12O2 B092817 4-Propoxyphenol CAS No. 18979-50-5

4-Propoxyphenol

Cat. No.: B092817
CAS No.: 18979-50-5
M. Wt: 152.19 g/mol
InChI Key: KIIIPQXXLVCCQP-UHFFFAOYSA-N
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Description

4-Propoxyphenol, also known as p-Propoxyphenol or Hydroquinone monopropyl ether, is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, where the hydroxyl group is substituted with a propoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propoxyphenol can be synthesized through the etherification of hydroquinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction is as follows:

C6H4(OH)2+C3H7BrC6H4(OC3H7)(OH)+KBr\text{C}_6\text{H}_4(\text{OH})_2 + \text{C}_3\text{H}_7\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{O}\text{C}_3\text{H}_7)(\text{OH}) + \text{KBr} C6​H4​(OH)2​+C3​H7​Br→C6​H4​(OC3​H7​)(OH)+KBr

Industrial Production Methods: In industrial settings, the production of this compound involves similar etherification reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the hydroxyl group. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like ferric chloride.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-Propoxyphenol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phenolic antioxidants.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 4-Propoxyphenol involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    4-Methoxyphenol:

    4-Ethoxyphenol: Similar structure with an ethoxy group.

    4-Butoxyphenol: Contains a butoxy group.

Comparison: 4-Propoxyphenol is unique due to its specific propoxy substitution, which imparts distinct physical and chemical properties compared to its analogs. For instance, the length of the alkoxy chain can influence the compound’s solubility, reactivity, and biological activity. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making this compound suitable for various applications.

Properties

IUPAC Name

4-propoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIIPQXXLVCCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066442
Record name Phenol, 4-propoxy-
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Molecular Weight

152.19 g/mol
Source PubChem
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CAS No.

18979-50-5
Record name 4-Propoxyphenol
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Record name 4-Propoxyphenol
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Record name 4-PROPOXYPHENOL
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Record name Phenol, 4-propoxy-
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Record name Phenol, 4-propoxy-
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Record name 4-propoxyphenol
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Record name 4-PROPOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-propoxyphenol influence the formation of hydrogen-bonded organic molecular frameworks with trimesic acid?

A1: this compound acts as a guest molecule, influencing the assembly of trimesic acid (TMA) host networks through hydrogen bonding. [] In the formation of compound [(TMA)·(PP)] (5), this compound and TMA molecules create a hydrogen-bonded six-membered cyclic network. This network extends into a one-dimensional chain structure via O−H…O hydrogen bonds. This highlights the role of this compound as a structure-directing agent in the crystallization process. []

Q2: Does this compound exhibit inhibitory activity against thyroperoxidase, and if so, how does its potency compare to other known inhibitors?

A2: Yes, research indicates that this compound inhibits thyroperoxidase (TPO). [] A high-throughput screening assay using rat thyroid microsomes identified this compound as a TPO inhibitor, although its potency was relatively low compared to other tested chemicals. The study ranked the relative potency of TPO inhibition by various chemicals, placing this compound lower than methimazole, ethylene thiourea, 6-propylthiouracil, and others. [] This suggests that while this compound can inhibit TPO, its potency is weaker compared to several other known inhibitors.

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